3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione
Overview
Description
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione (3-CPMP) is a synthetic compound that has been used in scientific research for a variety of applications. It is a versatile compound that can be used in a variety of lab experiments and has a wide range of biochemical and physiological effects.
Scientific Research Applications
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione has been used in scientific research for a variety of applications. It has been used to study the effects of oxidative stress on cells, as well as the role of oxidative stress in diseases such as cancer, Alzheimer’s, and Parkinson’s. It has also been used to study the effects of inflammation on the body, as well as the role of inflammation in diseases such as heart disease and diabetes.
Mechanism of Action
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). This inhibition prevents cells from producing excessive amounts of ROS, which can be damaging to the cell. It has also been shown to reduce inflammation by inhibiting the activity of certain inflammatory enzymes.
Biochemical and Physiological Effects
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to protect cells from damage caused by ROS. It has also been shown to reduce the risk of certain diseases, such as cancer, Alzheimer’s, and Parkinson’s.
Advantages and Limitations for Lab Experiments
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione has several advantages for lab experiments. It is easy to synthesize, and it is relatively stable in solution. It is also non-toxic and non-irritating, making it safe to use in experiments. However, it has some limitations. It is not very soluble in water, so it must be used in an organic solvent. It also has a relatively short half-life, so it must be used quickly after synthesis.
Future Directions
There are several potential future directions for 3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione. It could be used to study the effects of oxidative stress and inflammation on other diseases, such as asthma and arthritis. It could also be used to develop new treatments for oxidative stress and inflammation. Additionally, it could be used to study the effects of oxidative stress on aging and age-related diseases. Finally, it could be used to develop new drugs for the treatment of oxidative stress and inflammation.
properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)methylidene]pentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7(14)10(8(2)15)5-9-3-4-11(12)13-6-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTXKDMRBMGTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CN=C(C=C1)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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